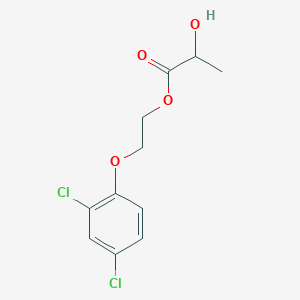
2-(2,4-Dichlorophenoxy)ethyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)ethyl lactate is an organic compound with the molecular formula C11H12Cl2O4 It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl lactate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl lactate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper powder).
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)ethyl lactate has several scientific research applications:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Pharmaceuticals: It is explored for its potential anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.
Materials Science: The compound can be used as a precursor for the synthesis of various polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl lactate involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones, causing uncontrolled growth and eventually leading to the death of the plant. For its potential anti-inflammatory properties, it selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)ethyl ether:
2-(2,4-Dichlorophenoxy)ethyl carbamate: Explored for its potential pharmaceutical applications.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl lactate stands out due to its unique combination of properties derived from both 2,4-dichlorophenoxyacetic acid and ethyl lactate. This combination allows it to be used in a broader range of applications, from agriculture to pharmaceuticals and materials science .
Properties
CAS No. |
110534-41-3 |
|---|---|
Molecular Formula |
C11H12Cl2O4 |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-7(14)11(15)17-5-4-16-10-3-2-8(12)6-9(10)13/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
XAFHQVZKKITJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















